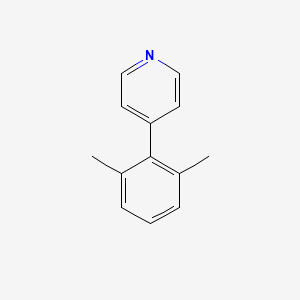

4-(2,6-Dimethylphenyl)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

205990-52-9 |

|---|---|

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-(2,6-dimethylphenyl)pyridine |

InChI |

InChI=1S/C13H13N/c1-10-4-3-5-11(2)13(10)12-6-8-14-9-7-12/h3-9H,1-2H3 |

InChI Key |

UPIXYKOYHIIVAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2,6 Dimethylphenyl Pyridine and Its Core Structure

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) 4-Position

The creation of a direct link between a pyridine ring at its 4-position and an aryl group, such as the 2,6-dimethylphenyl moiety, is a cornerstone of synthesizing the target molecule. This is predominantly accomplished through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful and widely employed method for forming C-C bonds. nih.govacs.org This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. In the context of synthesizing 4-(2,6-dimethylphenyl)pyridine, this would involve the reaction of a 4-substituted pyridine with a 2,6-dimethylphenylboronic acid derivative, or vice versa.

A notable challenge in these reactions is the potential for the formation of phenylated impurities derived from phosphorus ligands on the palladium catalyst. nih.govresearchgate.net To address this, methods have been developed to suppress these side reactions, ensuring higher purity of the desired 4-arylpyridine product. nih.govresearchgate.net The use of palladium on charcoal (Pd/C) as a heterogeneous catalyst has also been explored for the Suzuki-Miyaura coupling of halopyridines. acs.org It has been found that the addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3) or the more sterically hindered 2-(dicyclohexylphosphino)biphenyl, is often essential for achieving good yields, particularly with less reactive chloropyridines. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Product | Yield (%) | Reference |

| 4-Pyridineboronic acid derivative | Aryl halide | Palladium complex | Phosphorus ligand | 4-Arylpyridine | Varies | nih.govresearchgate.net |

| Halopyridine | Phenylboronic acid | Pd/C | PPh3 | Phenylpyridine | Good | acs.org |

| 4-Chloropyridine (B1293800) | Phenylboronic acid | Pd/C | 2-(Dicyclohexylphosphino)biphenyl | 4-Phenylpyridine | Good | acs.org |

Other Metal-Catalyzed Coupling Reactions

While palladium catalysis is prevalent, other transition metals can also facilitate the formation of the C-C bond in 4-arylpyridines. These alternative methods can offer different reactivity profiles and may be advantageous in specific synthetic contexts. For instance, copper-catalyzed reactions have been utilized for the coupling of N-heterocycles with various partners. organic-chemistry.org

Precursor Chemistry and Intermediate Generation

The successful synthesis of this compound relies on the availability and reactivity of key precursors. For Suzuki-Miyaura reactions, this includes the synthesis of the necessary boronic acids or their esters (e.g., pinacol (B44631) esters) and the corresponding halogenated pyridines. researchgate.net The synthesis of 4-substituted pyridine-2,6-dicarboxylic acid derivatives, which can serve as precursors, has been achieved through a one-pot reaction involving pyruvates and aldehydes. researchgate.net This method utilizes pyrrolidine-acetic acid catalysis to form dihydropyran intermediates that are then converted to the pyridine structure. researchgate.net

Another approach involves the synthesis of N-(2,6-dimethylphenyl)pyridine-2-carboxamide, which includes the formation of the pyridine ring through cyclization, introduction of a carboxamide group, and subsequent substitution with the 2,6-dimethylphenyl group. smolecule.com The synthesis of tetrasubstituted pyridines as precursors to more complex structures has also been reported. rsc.org

Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, solvent, base, and reaction temperature.

In the case of Suzuki-Miyaura couplings, the selection of the palladium catalyst and the appropriate phosphine ligand is critical. acs.org For instance, sterically hindered ligands have proven effective for the coupling of more challenging substrates like chloropyridines. acs.org The use of phase-transfer agents like tetrabutylammonium (B224687) bromide (TBAB) has also been shown to improve product yields in some cases. acs.org

For the synthesis of related pyridine derivatives, optimization of parameters such as reactant molar ratios and reaction time has been systematically studied to maximize yields. researchgate.net For example, in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a precursor for various pharmaceuticals, optimal conditions were determined using the Taguchi experimental design method. researchgate.net

Mechanistic Insights into Synthesis Pathways

Understanding the reaction mechanism is fundamental to developing more efficient synthetic routes. The mechanism of the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Recent research has also explored more intricate mechanistic pathways, such as those involving a controllable 1,4-palladium migration. nih.gov This allows for the synthesis of stereodefined multisubstituted olefins and 1,3-dienes and highlights the potential for developing novel reaction modes for Suzuki-Miyaura couplings. nih.gov

Mechanistic studies on the formation of pyridine rings have also been conducted. For example, the rhodium-catalyzed synthesis of pyridines from imines and alkynes is proposed to proceed through a C-H activation, migratory insertion, and reductive elimination sequence to form an azatriene intermediate, which then undergoes electrocyclization to the dihydropyridine (B1217469) product. nih.gov The degradation of the pyridine ring has also been studied, providing insights into the stability and reactivity of this heterocyclic core. nih.gov

Coordination Chemistry and Ligand Properties of 4 2,6 Dimethylphenyl Pyridine

Ligand Design Principles Incorporating the 4-(2,6-Dimethylphenyl)pyridine Moiety

The design of ligands incorporating the this compound moiety is guided by the principle of tuning the electronic and steric environment of a metal center. The pyridine (B92270) ring itself offers a versatile scaffold that can be systematically modified to control the properties of metal complexes. Substitution at the 4-position of the pyridine ring, as with the 2,6-dimethylphenyl group, provides a strategic handle for modulating the electronic properties and, consequently, the catalytic activity of the corresponding metal complexes. nih.gov This approach allows for a systematic investigation of structure-activity relationships, where electronic effects can be separated from structural changes. nih.gov

The 2,6-dimethylphenyl substituent is particularly notable for its significant steric bulk. This steric hindrance is a key design element used to control the coordination number and geometry around a metal ion, prevent unwanted side reactions such as dimerization, and create specific pockets or channels in supramolecular structures. For instance, in the design of catalytic systems, bulky substituents can enforce a particular coordination geometry that is conducive to a desired chemical transformation.

Formation and Characterization of Metal Complexes

Complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting metal complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, ³¹P, ¹¹⁹Sn), infrared (IR) spectroscopy, and elemental analysis to determine their structure, composition, and bonding. ekb.egnih.govresearchgate.net

Transition Metal Coordination (e.g., Palladium, Cobalt, Iron, Copper, Tin)

The this compound moiety has been successfully incorporated into ligands for a variety of transition metals.

Palladium and Platinum: Pyridylphosphine ligands containing this moiety react with platinum(II) and palladium(II) precursors to form stable diphosphine complexes. nih.gov These complexes are valuable in studying the electronic and steric influences of ancillary ligands on the metal center.

Cobalt, Nickel, and Copper: The tridentate ligand 2,6-bis(2,6-diethylphenyliminomethyl)pyridine, which features bulky aryl groups analogous to the 2,6-dimethylphenyl group, forms coordination compounds with cobalt(II), nickel(II), and copper(II). nih.gov X-ray diffraction studies of these complexes reveal detailed information about their coordination geometries. nih.gov Copper(II) complexes with various pyridine amide ligands have also been synthesized and characterized, often exhibiting distorted octahedral or square pyramidal geometries. mdpi.com

Iron: Iron(II) complexes with substituted 2,6-di(pyrazolyl)pyridine ligands, where substitution occurs at the 4-position of the pyridine ring, have been extensively studied for their spin-crossover properties. nih.gov The electronic nature of the substituent at the 4-position directly influences the redox potential and metal binding constants of the iron center. nih.gov

Tin: Dichlorodimethyltin reacts with 2,6-disubstituted pyridine ligands, including those with bulky alcohol functionalities derived from a similar synthetic strategy, to form hypervalent, pentacoordinated dimethyltin(IV) complexes. researchgate.net X-ray diffraction analysis of these compounds confirms a trigonal bipyramidal geometry around the tin atom, with a direct Sn-N interaction. researchgate.net

Electronic and Steric Effects of the 2,6-Dimethylphenyl Group on Coordination Geometry

The steric and electronic effects of the ligands are primary factors in determining the final connectivity and arrangement around a metal center. nih.govnih.gov The 2,6-dimethylphenyl group exerts a profound influence on the coordination geometry of metal complexes due to its steric bulk. The two methyl groups in the ortho positions of the phenyl ring force it to adopt a twisted conformation relative to the pyridine ring to minimize steric clashes. This non-planar arrangement has significant consequences for the packing of molecules in the solid state and the accessibility of the metal center.

This steric hindrance can lead to distorted coordination geometries. For example, in copper(I) complexes with 2,9-disubstituted 1,10-phenanthroline (B135089) ligands bearing bulky phenyl groups, the coordination environment is more sterically encumbered, leading to flattened tetrahedral geometries. cmu.edu Similarly, in tin(IV) complexes with 2,6-bis(diphenylhydroxymethyl)pyridine, the bulky substituents lead to a five-coordinated, trigonal bipyramidal structure. researchgate.net

A detailed comparison of the molecular geometry of various dicarboxamides with different substituents highlights conformational differences related to deviations from the planarity of carboxamide groups attached to the central pyridine ring. mdpi.com These deviations are often a strategy to prevent steric clashes between atoms. mdpi.com

Table 1: Selected Crystallographic Data for a Related Dihydropyridine (B1217469) Derivative This table presents data for a compound with a similar substitution pattern, illustrating typical structural parameters.

| Parameter | Value |

| Compound Name | 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| β (°) | 97.921(1) |

| Source: ekb.eg |

Denticity and Coordination Modes

While this compound itself is a monodentate ligand coordinating through the lone pair of electrons on the nitrogen atom, its true utility in coordination chemistry is realized when it is incorporated into larger, polydentate ligand systems. jscimedcentral.com

Monodentate Coordination: In its simplest form, it binds to a single metal center.

Polydentate Frameworks: More commonly, the this compound motif is a component of a larger molecule designed for specific coordination properties. For example, ligands like 2,6-bis(iminomethyl)pyridine or 2,6-di(pyrazolyl)pyridine act as tridentate N,N,N-chelators. nih.govnih.gov In these cases, the central pyridine nitrogen, along with two other donor atoms, binds to the metal center. The substituent at the 4-position then serves to modify the steric and electronic properties of the entire ligand-metal assembly.

Bridging Modes: In some coordination polymers, pyridine-containing ligands can act as bridging units, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks. rsc.org

Stability and Reactivity of Metal-4-(2,6-Dimethylphenyl)pyridine Complexes

The stability and reactivity of metal complexes containing the this compound ligand are intrinsically linked to the electronic and steric properties imparted by this moiety.

Stability: Complexes formed with chelating ligands that include the this compound unit, such as terpyridine derivatives, are generally very stable due to the chelate effect. researchgate.net The thermal stability of such complexes is often high, with the loss of the ligand occurring at elevated temperatures, which is indicative of strong metal-nitrogen bonds. researchgate.net The steric bulk of the 2,6-dimethylphenyl group can also enhance the kinetic stability of a complex by sterically protecting the metal center from attack by other species.

Reactivity: The reactivity of these complexes can be systematically tuned. A key study demonstrated that substitutions at the 4-position of the pyridine ring in iron pyridinophane complexes directly regulate the catalytic C-C coupling activity. nih.gov This control is achieved by altering the electronic properties of the metal center, as evidenced by a direct correlation between catalytic yields, the redox potentials of the iron center, and the metal binding constants. nih.gov It was found that electron-withdrawing groups on the pyridine ring render the metal center more electron-deficient and thus more reactive. nih.gov

In another example, the reactivity of oxorhenium(V) complexes in oxygen atom transfer (OAT) reactions is dramatically affected by varying the substituents on the ancillary ligands, which in turn affects the electronic properties of the metal center. researchgate.net While not directly involving this compound, this illustrates the general principle that ligand design is crucial for controlling reactivity. The steric hindrance of the 2,6-dimethylphenyl group can also influence reactivity by controlling substrate access to the catalytic metal center, potentially leading to shape-selective catalysis.

Catalytic Applications Involving 4 2,6 Dimethylphenyl Pyridine Architectures

Homogeneous Catalysis mediated by Metal Complexes of 4-(2,6-Dimethylphenyl)pyridine

Metal complexes featuring ligands that incorporate the 2,6-dimethylphenylpyridine structure have been investigated as catalysts in various organic transformations. The bulky nature of the 2,6-dimethylphenyl group can provide the necessary steric hindrance around the metal center to enhance catalyst stability and influence product selectivity.

One of the significant applications for pyridine-based ligands is in the field of olefin polymerization. Iron complexes bearing 2,6-bis(imino)pyridine ligands are well-known for their ability to polymerize ethylene (B1197577). A notable example involves a pre-catalyst based on a 2,6-dimethylaniline (B139824) derivative, specifically the complex 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(II) dichloride.

In studies comparing different aniline-derived pre-catalysts, the one synthesized from 2,6-dimethylaniline demonstrated high efficacy in ethylene polymerization. When activated with methylaluminoxane (B55162) (MAO), this iron complex actively produces polyethylene (B3416737). Research has shown that while other derivatives, such as one based on 2,4,6-trimethylaniline, are also effective, the 2,6-dimethylphenyl variant yields a significant amount of polymer, highlighting its utility as a productive pre-catalyst.

This table is generated based on qualitative descriptions of high yield found in the cited research. Specific quantitative data was not available in the source.

Currently, there is limited specific information available in the public domain regarding the application of metal complexes of this compound as catalysts for C-H functionalization reactions. While the design of phosphine (B1218219) and other ligands is crucial for this type of catalysis, direct examples employing this specific pyridine (B92270) architecture are not prominently documented in available research.

The application of this compound-based metal complexes in other specific organic transformations, such as cross-coupling reactions or reductions, is not extensively detailed in current scientific literature. The design of ligands is pivotal for fine-tuning catalytic activity, selectivity, and stability in these reactions, but research has often focused on other classes of ligands like phosphines or N-heterocyclic carbenes.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is fundamental to optimizing catalyst performance. For the olefin polymerization reactions catalyzed by the iron complexes of 2,6-bis(imino)pyridine ligands, the process generally follows the established coordination-insertion mechanism.

The catalytic cycle can be described by the following key steps:

Activation: The pre-catalyst, such as 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine iron(II) dichloride, is activated by a co-catalyst like MAO. This step typically involves alkylation of the iron center and the formation of a cationic active species.

Coordination: An ethylene monomer coordinates to the vacant site on the active iron center.

Insertion: The coordinated ethylene molecule then inserts into the iron-alkyl (or growing polymer chain) bond. This step extends the polymer chain by two carbon atoms.

Chain Propagation: The cycle repeats with the coordination and insertion of new monomer units, leading to the growth of the polymer chain.

Chain Transfer/Termination: The growth of the polymer chain is concluded by various chain transfer or termination pathways, such as β-hydride elimination, which releases the polymer and can regenerate a metal-hydride species capable of starting a new chain.

The specific structure of the 2,6-dimethylphenyl groups on the pyridine ligand plays a critical role in this mechanism by sterically protecting the metal center, which can prevent undesirable side reactions and influence the rate and selectivity of the polymerization process.

Influence of Ligand Modifications on Catalytic Performance

Modifying the ligand structure is a powerful strategy for tuning the behavior of a catalyst. For pyridine-based architectures, even subtle changes to the substituents can have a profound impact on catalytic activity, selectivity, and stability. This influence stems primarily from alterations in the steric and electronic properties of the metal's coordination sphere.

In the context of the 2,6-bis(imino)pyridine iron catalysts for ethylene polymerization, a direct comparison can be made between the 2,6-dimethylphenyl derivative and a 2,4,6-trimethylphenyl variant.

Electronic Effect: The addition of a third methyl group at the para-position of the phenyl ring in the 2,4,6-trimethylphenyl ligand introduces a slightly stronger electron-donating effect compared to the 2,6-dimethylphenyl ligand. This can modulate the electron density at the iron center, potentially affecting monomer coordination and insertion rates.

A comparative study concluded that the 2,6-bis[1-(2,4,6-trimethylphenylimino) ethyl]pyridine complex was a more productive pre-catalyst for producing polyethylene than the 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine complex, suggesting that these subtle modifications can fine-tune the catalytic output. However, it was also noted that the pre-catalyst derived from 2,6-dimethylaniline produced the highest polymer yield, indicating a complex relationship between ligand structure and activity that may also be influenced by synthesis and purification efficiencies.

General principles of ligand modification suggest that increasing electron-withdrawing character in a ligand can enhance the activity of some catalysts by making the metal center more electrophilic, while increasing steric hindrance can improve selectivity or catalyst stability.

Reactivity and Reaction Pathways of 4 2,6 Dimethylphenyl Pyridine

Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orglibretexts.org This effect is further compounded by the protonation of the nitrogen atom under the acidic conditions often required for such reactions, which makes the ring even more electron-deficient. wikipedia.org Consequently, electrophilic substitution on the pyridine ring of 4-(2,6-dimethylphenyl)pyridine is challenging and typically requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comwikipedia.org This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction. wikipedia.orglibretexts.org In this compound, the 4-position is already substituted. Therefore, nucleophilic attack would preferentially occur at the 2- and 6-positions, provided a suitable leaving group is present. The Chichibabin reaction, for instance, allows for the amination of the 2-position of pyridine using sodium amide. wikipedia.org

The reactivity of the pyridine ring can be modulated by N-oxidation. The resulting pyridine N-oxide can undergo both electrophilic and nucleophilic substitution reactions with greater ease. wikipedia.org

| Reaction Type | Reactivity of the Pyridine Ring | Preferred Position(s) | Conditions |

| Electrophilic Aromatic Substitution | Deactivated | 3, 5 | Harsh conditions (e.g., strong acids, high temperatures) |

| Nucleophilic Aromatic Substitution | Activated | 2, 6 (with a leaving group) | Presence of a good leaving group and a strong nucleophile |

Functionalization of the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl group attached to the pyridine ring provides additional reaction sites, primarily at the two methyl groups. These methyl groups can undergo a variety of functionalization reactions.

Oxidation of Methyl Groups: The methyl groups can be oxidized to afford aldehydes, carboxylic acids, or other oxygenated derivatives. thieme-connect.dencert.nic.in The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically lead to the formation of the corresponding carboxylic acids. Milder and more selective reagents can be employed to stop the oxidation at the aldehyde stage. thieme-connect.de

Halogenation of Methyl Groups: The methyl groups can also be halogenated, typically under free-radical conditions. chemguide.co.uk This involves reacting the compound with a halogen (e.g., Cl2, Br2) in the presence of UV light or a radical initiator. This reaction proceeds via a free-radical chain mechanism and can lead to mono-, di-, or tri-halogenated products on the methyl groups. chemguide.co.uk

| Functionalization | Reagents and Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂CrO₄) | Carboxylic acids |

| Mild oxidizing agents (e.g., CrO₂Cl₂) | Aldehydes | |

| Halogenation | Halogen (Cl₂, Br₂) with UV light or radical initiator | (Halomethyl)phenyl, (Dihalomethyl)phenyl, or (Trihalomethyl)phenyl derivatives |

Heterocyclic Ring Transformations (if applicable to the pyridine core)

The pyridine ring in this compound can potentially undergo ring-opening and ring-transformation reactions, particularly after activation.

Pyridinium (B92312) Salt Formation and Ring Opening: The nitrogen atom of the pyridine ring can be alkylated to form a pyridinium salt. wikipedia.org These pyridinium salts are more susceptible to nucleophilic attack and can undergo ring-opening reactions. A classic example is the Zincke reaction, where pyridinium salts react with primary or secondary amines to open the pyridine ring, forming so-called Zincke aldehydes. acs.orgresearchgate.netdigitellinc.com This reaction pathway could be used to transform the pyridine ring into other heterocyclic or open-chain structures.

Ring Interconversions: Under certain conditions, pyridine derivatives can be converted into other heterocyclic systems. For example, some pyrimidine-to-pyridine and pyridine-to-pyrimidine ring transformations have been reported. researchgate.netwur.nl These transformations often involve complex multi-step mechanisms, including nucleophilic addition, ring opening, and recyclization. The applicability of these transformations to this compound would depend on the specific reagents and reaction conditions employed.

Photoreactivity and Excited State Chemistry

The photoreactivity of 4-arylpyridines, including this compound, can be exploited in various chemical transformations. Upon absorption of light, the molecule is promoted to an excited state with altered reactivity.

Photoredox Catalysis: Pyridine derivatives can participate in photoredox catalytic cycles. For instance, 4-cyanopyridines can be reduced by a photocatalyst to form a radical anion, which can then engage in coupling reactions. nih.gov It is conceivable that this compound could undergo similar single-electron transfer processes under photochemical conditions, leading to the formation of radical intermediates that can participate in a variety of reactions.

The specific photoreactions of this compound would depend on the wavelength of light used, the presence of photosensitizers or photocatalysts, and the reaction medium.

Advanced Spectroscopic and Structural Characterization in Research Context

X-ray Crystallography for Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal and the packing of molecules in the crystal lattice. For derivatives of 4-(2,6-dimethylphenyl)pyridine, single-crystal X-ray diffraction (SC-XRD) analysis reveals key structural parameters.

For instance, in a related compound, 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the analysis showed a monoclinic crystal system with the P21/n1 space group. ekb.eg The crystal lattice of this derivative exhibits intermolecular hydrogen bonding. ekb.eg The dihydropyridine (B1217469) ring in this related structure adopts a flattened boat conformation. urfu.ru

The molecular structure of 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane reveals that the pyridine (B92270) ring is inclined to the unsubstituted phenyl ring by 54.9 (3)°. nih.gov Such dihedral angles are crucial in understanding the steric and electronic interactions between the different ring systems within the molecule.

The packing of molecules in the crystal is often governed by intermolecular forces such as hydrogen bonds and π–π interactions. For example, in the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, offset π–π interactions link molecular layers, creating a three-dimensional supramolecular architecture. iucr.org

Table 1: Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n1 |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| α (°) | 90 |

| β (°) | 97.921(1) |

| γ (°) | 90 |

Data for 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. ekb.eg

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for elucidating the detailed structure of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity of atoms and the stereochemistry of the molecule.

For pyridine derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic protons on the pyridine and phenyl rings. The chemical shifts of these protons are influenced by the electronic environment and the presence of substituent groups. For example, in 2,6-dimethyl-4-(4-vinylphenyl)pyridine, the aromatic protons appear as distinct signals in the ¹H NMR spectrum. rsc.org The methyl groups on the phenyl ring of this compound would be expected to show a singlet in the upfield region of the ¹H NMR spectrum.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings can be used to identify the substitution pattern and to probe the electronic effects of the substituents. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.gov For instance, HMBC experiments can establish long-range correlations between protons and carbons, helping to connect different structural fragments of the molecule. nih.gov NOE (Nuclear Overhauser Effect) experiments can provide information about the spatial proximity of protons, which is vital for determining the relative configuration and conformation of the molecule in solution. ipb.pt

Dynamic processes, such as restricted rotation around single bonds, can also be studied by variable temperature NMR spectroscopy. By monitoring the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barriers for these processes.

Table 2: Representative ¹H NMR Data for a Substituted Pyridine

| Proton | Chemical Shift (δ, ppm) |

| Pyridine-H | 7.84 (s, 2H) |

| Phenyl-H | 8.20 (d, J = 8.0 Hz, 4H) |

| Phenyl-H | 7.68 (d, J = 8.5 Hz, 2H) |

| Phenyl-H | 7.56–7.49 (m, 6H) |

| Phenyl-H | 7.48–7.44 (m, 2H) |

Data for 4-(4-Chlorophenyl)-2,6-diphenylpyridine. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies

The FT-IR spectrum of a pyridine derivative will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. For example, the C=N and C=C stretching vibrations of the pyridine ring typically appear in the region of 1600-1400 cm⁻¹. elixirpublishers.com The C-H stretching vibrations of the aromatic rings and the methyl groups are observed around 3100-3000 cm⁻¹ and 2987-2958 cm⁻¹, respectively. urfu.ruelixirpublishers.com

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For pyridine molecules, the ring breathing modes are often strong in the Raman spectrum and can be used to study intermolecular interactions. nih.gov

Both FT-IR and Raman spectroscopy can be used to study conformational changes in molecules. Changes in the vibrational spectra can indicate changes in the dihedral angles between the phenyl and pyridine rings, for example. Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes and to gain a deeper understanding of the molecular vibrations. elixirpublishers.com

Table 3: Key FT-IR Vibrational Frequencies for a Pyridine Derivative

| Wavenumber (cm⁻¹) | Assignment |

| 3355 | N-H stretch |

| 2987 | Ar-C-H stretch |

| 2958 | R-C-H stretch |

| 1693 | C=O stretch |

| 1649 | C=C stretch |

Data for 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester. urfu.ru

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure and excited-state properties of molecules.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic rings. The positions and intensities of these bands are sensitive to the molecular structure and the solvent environment. The quaternization of the pyridine ring, for instance, can lead to a red shift in the absorption maxima. researchgate.net

Fluorescence spectroscopy provides information about the de-excitation pathways of the molecule after it has absorbed light. The emission wavelength and quantum yield are dependent on the molecular structure and its interaction with the environment. For some pyridine derivatives, the fluorescence can be sensitive to the presence of metal ions or other analytes, making them potential fluorescent sensors. sphinxsai.comnih.gov For example, a pyridine derivative has been shown to exhibit a change in its emission wavelength upon binding to formaldehyde. sphinxsai.com

The study of the electronic spectra provides valuable insights into the energy levels of the molecular orbitals and the nature of the electronic transitions, which are fundamental to understanding the photophysical and photochemical properties of the compound.

Computational and Theoretical Investigations of 4 2,6 Dimethylphenyl Pyridine

Computational Exploration of Reaction MechanismsComputational chemistry provides a powerful tool for elucidating the step-by-step pathways of chemical reactions. For a compound like 4-(2,6-Dimethylphenyl)pyridine, theoretical studies could explore various reaction mechanisms, such as those involved in its synthesis or subsequent functionalization. These investigations would involve calculating the geometries and energies of reactants, transition states, intermediates, and products along a proposed reaction coordinate. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics.researchgate.netchemrxiv.org

Although these computational methods are frequently applied to a wide range of organic molecules, specific data tables and detailed research findings for this compound are absent from the reviewed literature.

Supramolecular Chemistry and Materials Science Applications

Design of Metal-Organic Architectures and Cages utilizing 4-(2,6-Dimethylphenyl)pyridine Building Blocks

Specific research detailing the use of this compound as a building block for the design of metal-organic architectures or cages is not available in the reviewed literature. The design of such structures relies heavily on the geometry and coordination properties of the organic ligand. While many pyridine-based ligands are used in the construction of metal-organic frameworks (MOFs) and coordination cages, no published examples specifically employ this compound for this purpose.

Self-Assembly Processes and Control

There is no specific information available regarding the self-assembly processes and control mechanisms involving this compound. The self-assembly of molecules is governed by a delicate balance of intermolecular interactions, and the specific steric and electronic profile of this compound would dictate its behavior, but dedicated studies on this topic have not been reported.

Integration into Advanced Functional Materials

While pyridine-containing compounds are widely investigated for their potential in organic electronics due to their electron-deficient nature, there are no specific reports on the integration or performance of this compound in organic electronic or optoelectronic devices. Research in this area tends to focus on other derivatives with more extended π-conjugation or specific donor-acceptor properties not inherent to this particular molecule.

The application of this compound in polymer chemistry, either as a monomer component or as a polymerization additive, is not described in the available scientific literature. While related compounds, such as vinyl-substituted pyridine (B92270) derivatives, are used in polymer synthesis, no such role has been documented for this compound.

Future Outlook and Emerging Research Frontiers

Innovations in Synthetic Strategies for Sterically Hindered Pyridines

The construction of sterically hindered pyridines, such as 4-(2,6-dimethylphenyl)pyridine, poses a significant synthetic challenge. Traditional condensation reactions often fail or provide low yields due to the steric hindrance imposed by the ortho-substituents on the phenyl ring. Consequently, modern organic synthesis is continuously evolving to address these limitations.

Recent advancements have focused on the development of more robust and versatile synthetic methods. These include multicomponent reactions that can assemble the pyridine (B92270) core in a single step from simple precursors, and novel cycloaddition strategies that offer alternative pathways to the pyridine ring system. nih.gov For instance, aza-Diels-Alder reactions and related [4+2] cycloadditions are being explored to construct highly substituted pyridines with greater control over the substitution pattern. nih.gov

Furthermore, direct C-H functionalization has emerged as a powerful tool for the late-stage modification of pyridine rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.govresearchgate.netingentaconnect.comrsc.org Strategies are being developed to achieve regioselective functionalization at positions that are typically difficult to access, such as the meta and para positions of the pyridine ring. nih.govresearchgate.net One notable strategy involves the temporary dearomatization of the pyridine ring, which alters its electronic properties and allows for selective functionalization, followed by re-aromatization to furnish the desired substituted pyridine. nih.govresearchgate.net

A specific example of synthesizing a sterically hindered pyridine is the palladium-catalyzed cross-coupling of 2,6-dibromopyridine (B144722) with mesitylmagnesium bromide to produce 2,6-dimesitylpyridine, showcasing the utility of cross-coupling reactions in overcoming steric challenges. acs.org While not the exact target molecule, this method highlights a viable strategy for constructing hindered biaryl pyridine systems. The Suzuki cross-coupling reaction, which couples an aryl halide with an organoboron reagent, is another widely used and flexible method for creating carbon-carbon bonds in such systems. youtube.comyoutube.comyoutube.com

| Synthetic Strategy | Description | Key Advantages |

| Multicomponent Reactions | Three or more reactants combine in a single operation to form the product, which contains substantial portions of all reactants. | High atom economy, operational simplicity, and rapid generation of molecular complexity. |

| Aza-Diels-Alder Reactions | A [4+2] cycloaddition reaction between an aza-diene and a dienophile to form a tetrahydropyridine, which can then be oxidized to the pyridine. | Provides access to a wide range of substitution patterns on the pyridine ring. nih.gov |

| Direct C-H Functionalization | The direct conversion of a C-H bond into a C-C or C-heteroatom bond without prior activation. | High atom economy, reduces synthetic steps, and allows for late-stage modification. nih.govnih.govresearchgate.netingentaconnect.comrsc.org |

| Dearomatization-Rearomatization | The temporary disruption of the pyridine's aromaticity to facilitate a reaction, followed by restoration of the aromatic ring. | Enables functionalization at positions that are otherwise difficult to access. nih.govresearchgate.net |

| Cross-Coupling Reactions (e.g., Suzuki, Negishi) | Transition metal-catalyzed reactions that form a new bond between two carbon atoms, often from an organometallic reagent and an organic halide. | High functional group tolerance and proven reliability for forming biaryl linkages. acs.orgyoutube.comyoutube.comyoutube.comacs.org |

Advanced Catalyst Design and Discovery

The success of many modern synthetic strategies for constructing sterically hindered pyridines hinges on the development of highly active and selective catalysts. The coordinating nature of the pyridine nitrogen can often lead to catalyst inhibition or deactivation, a significant hurdle in transition metal-catalyzed reactions. ingentaconnect.com

Advanced catalyst design focuses on creating systems that can overcome these challenges. This includes the development of ligands that can modulate the electronic and steric properties of the metal center, thereby enhancing its reactivity and selectivity. For instance, the use of specifically designed N-heterocyclic carbene (NHC) ligands in nickel-catalyzed reactions has been shown to override conventional site selectivity in pyridine C-H alkenylation, enabling functionalization at the C3 position. nih.gov

Bifunctional catalysts, which possess both a metal center for catalysis and a functional group capable of interacting with the substrate, are also a promising area of research. These catalysts can bring the reactants into close proximity and orient them for the desired transformation, even in sterically demanding environments. The modification of the ligand framework in pyridinophane complexes, for example, has been shown to regulate the electronic properties and reactivity of the iron center in C-C coupling reactions. rsc.org

Future research will likely focus on the development of catalysts that are not only more active and selective but also more sustainable, employing earth-abundant metals and operating under milder reaction conditions.

| Catalyst Design Principle | Description | Impact on Sterically Hindered Pyridine Synthesis |

| Ligand Modification | Altering the steric and electronic properties of ligands to tune the reactivity of the metal center. | Can overcome catalyst deactivation and control regioselectivity in C-H functionalization. nih.gov |

| Bifunctional Catalysis | Incorporating a secondary functional group into the catalyst that can interact with the substrate. | Can enhance reaction rates and selectivity by pre-organizing the reactants. |

| Earth-Abundant Metal Catalysis | Utilizing catalysts based on metals like iron, copper, and nickel instead of precious metals like palladium and rhodium. | Improves the sustainability and cost-effectiveness of synthetic methods. |

| Photoredox Catalysis | Using light-absorbing catalysts to initiate chemical reactions through single-electron transfer processes. | Enables novel transformations under mild conditions that are often difficult to achieve with traditional thermal methods. nih.gov |

Development of Novel Reactivity Modalities

Beyond incremental improvements in existing methods, the development of entirely new reactivity modalities is crucial for pushing the boundaries of what is synthetically possible. For a molecule like this compound, these new approaches could unlock unprecedented transformations.

One such emerging area is photocatalysis , which utilizes light to drive chemical reactions. Photoredox catalysis, in particular, has enabled a wide range of novel transformations, including C-H functionalizations and cycloadditions, often under very mild conditions. nih.govacs.org The generation of radical intermediates through photocatalysis can lead to unique reactivity patterns that are complementary to traditional two-electron pathways.

Electrochemical synthesis represents another powerful tool for forging new bonds. By using an electric current to drive redox reactions, it is possible to generate highly reactive intermediates and achieve transformations that are difficult to accomplish with chemical reagents. scitechdaily.com This approach offers a high degree of control over the reaction conditions and can often be performed without the need for stoichiometric oxidants or reductants, making it a green and sustainable alternative.

The chemistry of pyridinium (B92312) salts and ylides is also being revisited and expanded. nih.govresearchgate.net Activation of the pyridine ring by N-functionalization can dramatically alter its reactivity, making it more susceptible to nucleophilic attack or cycloaddition reactions. This strategy can be used to introduce a wide range of functional groups onto the pyridine ring.

Furthermore, dearomative cycloaddition reactions are gaining prominence as a method for rapidly building molecular complexity from simple aromatic precursors. researchgate.netacs.org These reactions involve the formal [4+2] or other cycloaddition of a pyridine derivative with a suitable reaction partner, leading to the formation of a three-dimensional, non-aromatic product that can be further elaborated.

| Reactivity Modality | Description | Potential Application for this compound |

| Photocatalysis | The use of light to initiate and drive chemical reactions, often through the generation of radical intermediates. | Selective C-H functionalization of the pyridine or phenyl ring under mild conditions. nih.govacs.org |

| Electrochemical Synthesis | The use of an electric current to drive chemical transformations. | Controlled oxidation or reduction to generate reactive intermediates for bond formation. scitechdaily.com |

| Pyridinium Salt/Ylide Chemistry | Activation of the pyridine ring through N-functionalization to modulate its reactivity. | Introduction of nucleophiles or participation in cycloaddition reactions. nih.govresearchgate.net |

| Dearomative Cycloadditions | Cycloaddition reactions that disrupt the aromaticity of the pyridine ring to form complex 3D structures. | Rapid construction of novel scaffolds based on the this compound core. researchgate.netacs.org |

Predictive Modeling and Data-Driven Discovery in Pyridine Chemistry

The fields of computational chemistry and data science are poised to revolutionize how chemical research is conducted. For challenging targets like this compound, these tools can provide invaluable insights and accelerate the discovery of new synthetic methods and applications.

Computational chemistry , particularly density functional theory (DFT), can be used to elucidate reaction mechanisms and to design new catalysts and reagents. nih.govnih.govresearchgate.net By understanding the energetic landscape of a reaction, chemists can identify potential bottlenecks and devise strategies to overcome them. For instance, computational modeling can help in designing ligands that stabilize transition states or in predicting the regioselectivity of a C-H functionalization reaction.

Data-driven discovery leverages the vast amount of chemical information available in databases and the scientific literature to identify new patterns and relationships. acs.orgacs.org By mining this data, it may be possible to uncover previously unrecognized correlations between molecular structure and reactivity, leading to the development of entirely new synthetic strategies. The integration of bioinformatics and enzymology, for example, has been used to predict and synthesize novel pyridine-based natural products. acs.orgnih.gov

The synergy between these computational and data-driven approaches will undoubtedly play a pivotal role in the future of pyridine chemistry, enabling the design of more efficient and selective syntheses for complex molecules like this compound.

| Approach | Description | Application in Pyridine Chemistry |

| Predictive Reaction Modeling | Using machine learning algorithms to predict the outcome of chemical reactions based on the structures of the reactants and catalysts. | Forecasting the yield and selectivity of synthetic routes to sterically hindered pyridines. chemeurope.commit.edueurekalert.orgnih.govacs.orgresearchgate.netorientjchem.org |

| Mechanistic Elucidation via DFT | Employing quantum chemical calculations to study the detailed steps of a reaction mechanism. | Understanding the factors that control selectivity in C-H functionalization and catalyst performance. nih.govnih.govresearchgate.net |

| Data-Driven Hypothesis Generation | Mining large chemical datasets to identify novel structure-reactivity relationships and propose new synthetic strategies. | Discovering new catalyst systems or reaction conditions for challenging transformations. acs.orgacs.org |

| Integrated Chemo-Bioinformatics | Combining computational analysis of biological data with chemical synthesis to discover and create new molecules. | Predicting and synthesizing novel pyridine-containing natural products and their analogs. acs.orgnih.gov |

Q & A

Basic: What are the recommended synthetic routes for 4-(2,6-Dimethylphenyl)pyridine, and how are reaction conditions optimized?

Answer:

Synthesis typically involves multi-step organic reactions. A common approach uses intermediates like 2-acetylpyridine and aryl aldehydes under controlled conditions. For example, coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridines and 2,6-dimethylphenylboronic acids are effective. Reaction optimization includes:

- Temperature: 80–120°C for cross-coupling efficiency .

- Solvent selection: Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction rates .

- Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems improve yield and selectivity .

Purity is confirmed via column chromatography and recrystallization .

Basic: How can researchers structurally characterize this compound?

Answer:

Key techniques include:

- NMR spectroscopy: ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions .

- Mass spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .

- X-ray crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) .

- IR spectroscopy: Identify functional groups (e.g., C-H stretching in pyridine rings) .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise due to impurities, assay variability, or structural analogs. Mitigation strategies:

- Purity validation: Use HPLC (>95% purity) to exclude interference from byproducts .

- Dose-response studies: Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) .

- Structural analogs: Compare activity with derivatives (e.g., 4-(2,6-Dimethylphenyl)phenol) to isolate pharmacophores .

Advanced: What challenges arise in optimizing reaction yields for large-scale synthesis?

Answer:

Challenges include:

- Byproduct formation: Monitor intermediates via TLC to minimize side reactions (e.g., over-alkylation) .

- Catalyst loading: Reduce Pd catalyst to <1 mol% while maintaining turnover frequency .

- Solvent recovery: Implement green chemistry principles (e.g., solvent recycling) to improve sustainability .

Basic: What spectroscopic techniques are critical for confirming the purity of this compound?

Answer:

- ¹H NMR: Check for residual solvent peaks or unreacted starting materials .

- HPLC: Use reverse-phase columns (C18) with UV detection at 254 nm .

- Melting point analysis: Sharp melting ranges (e.g., ±1°C) indicate high crystallinity .

Advanced: How to design ecotoxicological studies when toxicity data for this compound are limited?

Answer:

- In silico modeling: Use QSAR models to predict acute toxicity (e.g., LC₅₀ for aquatic organisms) .

- Microtox assays: Test bacterial bioluminescence inhibition (e.g., Vibrio fischeri) as a rapid screening tool .

- Soil mobility studies: Apply column leaching experiments to assess environmental persistence .

Basic: What solvents are optimal for synthesizing and recrystallizing this compound?

Answer:

- Synthesis: DMF or THF for solubility and reaction homogeneity .

- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Advanced: What computational methods aid in predicting the compound’s reactivity and stability?

Answer:

- DFT calculations: Optimize transition states for key reactions (e.g., electrophilic substitution) .

- Molecular dynamics (MD): Simulate solvent effects on reaction pathways .

- Hammett plots: Correlate substituent effects with reaction rates .

Basic: How to purify this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction: Separate organic layers using dichloromethane/water .

- Column chromatography: Use silica gel with hexane/ethyl acetate gradients (9:1 to 4:1) .

- Vacuum distillation: Remove low-boiling-point impurities (<200°C) .

Advanced: What mechanistic studies are recommended to elucidate reaction pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.